3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
Overview
Description
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a t-butyldimethylsilyloxy group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using t-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Methoxylation: The protected phenol is then subjected to methoxylation using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy and t-butyldimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through substitution reactions.
Scientific Research Applications
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of advanced materials with specific properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling. The t-butyldimethylsilyloxy and methoxy groups influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(T-Butyldimethylsilyloxy)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-(T-Butyldimethylsilyloxy)-4-chlorophenylboronic acid
Uniqueness
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is unique due to the presence of both t-butyldimethylsilyloxy and methoxy groups on the phenyl ring. This combination of substituents imparts distinct reactivity and selectivity, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-12-9-10(14(15)16)7-8-11(12)17-4/h7-9,15-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENCFJOVWUOWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)O[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648954 | |
Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900152-53-6 | |
Record name | B-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methoxyphenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900152-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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